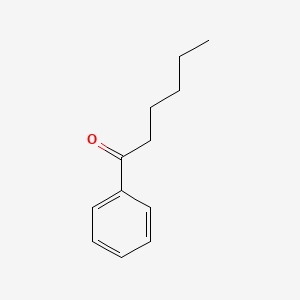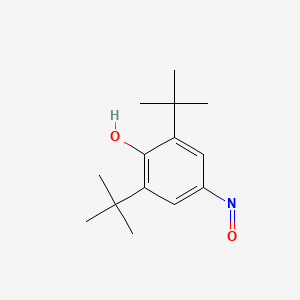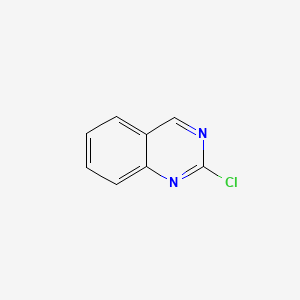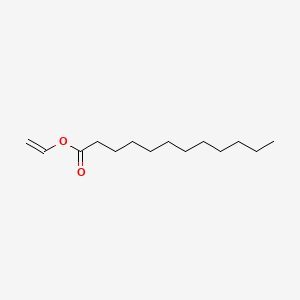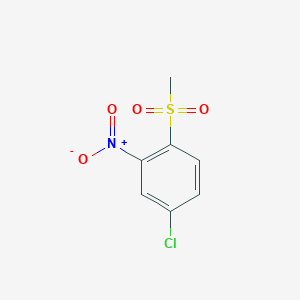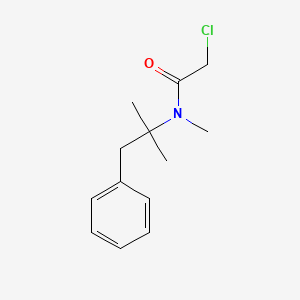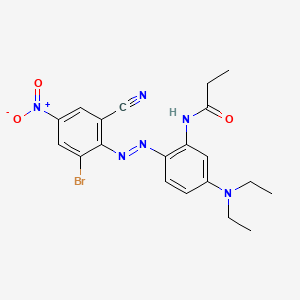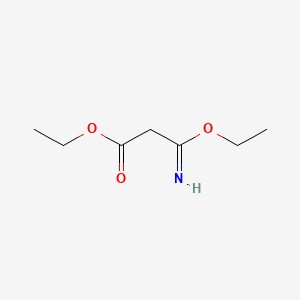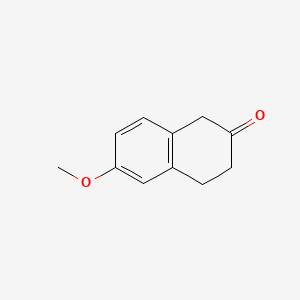![molecular formula C15H13N5O3S2 B1345823 4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid CAS No. 1142209-59-3](/img/structure/B1345823.png)
4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus and is a common feature of various natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It exhibits a wide variety of biological activity .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system that occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . The specific molecular structure of “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” was not found in the available resources.Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with a 1,3,4-thiadiazole structure have been evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma. The presence of a 5-phenyl-1,3,4-thiadiazol-2-yl group could suggest potential anticancer applications for the compound .
Antimicrobial Agents
The 1,3,4-thiadiazole scaffold has shown strong binding affinity in docking studies and good inhibition constants against microbial agents. This indicates that the compound could be explored as an antimicrobial agent .
Antiviral Activity
Derivatives of 1,3,4-thiadiazole have been synthesized and tested for antiviral activity. This suggests that the compound could have applications in the development of antiviral drugs .
Antimicrobial Activity Against Resistant Strains
Some derivatives have been synthesized to target resistant strains of bacteria, indicating that the compound could be useful in addressing antimicrobial resistance .
Antioxidant Potential
The antioxidant potential of 1,3,4-thiadiazole derivatives has been assessed, suggesting that the compound could be investigated for its antioxidant properties .
Direcciones Futuras
The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research could focus on the synthesis and characterization of new 1,3,4-thiadiazole derivatives, including “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid”, to explore their potential biological activities.
Propiedades
IUPAC Name |
4-[5-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c21-11(22)8-4-7-10-17-19-14(24-10)12(23)16-15-20-18-13(25-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,21,22)(H,16,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXKVIZIOHLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=NN=C(S3)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125188 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid | |
CAS RN |
1142209-59-3 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

